(2S)-2-(1-Adamantyl)propanoic acid
Description
Properties
IUPAC Name |
(2S)-2-(1-adamantyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-8(12(14)15)13-5-9-2-10(6-13)4-11(3-9)7-13/h8-11H,2-7H2,1H3,(H,14,15)/t8-,9?,10?,11?,13?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOIGVWVISBUAZ-SEOMOHDOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C12CC3CC(C1)CC(C3)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)C12CC3CC(C1)CC(C3)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S)-2-(1-Adamantyl)propanoic acid, also known as 3-(1-adamantyl)propanoic acid, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 208.3 g/mol. The adamantane moiety contributes to the compound's three-dimensional structure, which is believed to enhance its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Adamantane Derivatives : Starting from adamantane-1-carboxylic acid, various reactions such as esterification can be employed.
- Functionalization : The introduction of functional groups to enhance biological activity.
- Purification : Techniques like recrystallization or chromatography are used to obtain pure compounds.
Antiproliferative Properties
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. A study assessed its activity against five human tumor cell lines using the MTT assay, revealing significant results:
| Cell Line | IC50 (μM) | Activity Level |
|---|---|---|
| HeLa | < 10 | Potent |
| MCF-7 | < 10 | Potent |
| HCT-116 | Moderate | Moderate Activity |
| HepG-2 | Moderate | Moderate Activity |
| PC-3 | > 10 | Weak Activity |
These findings indicate that this compound exhibits strong antiproliferative activity particularly against cervical and breast cancer cells, suggesting potential for development as an anticancer agent .
The mechanism through which this compound exerts its effects is not fully elucidated. However, compounds with similar adamantane structures have demonstrated capabilities such as:
- Inhibition of Interleukin-2 : This action modulates immune responses, which could be beneficial in inflammatory diseases.
- Interaction with Biological Membranes : The unique structure allows for effective interaction with cellular membranes and proteins, potentially disrupting cancer cell proliferation pathways .
Case Studies and Research Findings
A notable case study involved the evaluation of a series of adamantyl derivatives for their neuroprotective and anti-inflammatory properties. The derivatives were shown to reduce the secretion of TNF-α in LPS-challenged cells, indicating anti-inflammatory potential .
Another study focused on the antibacterial properties of related adamantane derivatives, which demonstrated strong inhibitory activity against various Gram-positive bacteria while exhibiting lower efficacy against Gram-negative strains .
Scientific Research Applications
Pharmacological Applications
-
Antiviral Activity
- Research indicates that adamantane derivatives exhibit antiviral properties, particularly against influenza viruses. The mechanism of action often involves interference with viral replication processes. (2S)-2-(1-Adamantyl)propanoic acid may serve as a scaffold for developing new antiviral agents targeting similar pathways.
-
Antibacterial Activity
- Studies have shown that compounds related to adamantane possess significant antibacterial properties. For instance, derivatives of adamantane have been synthesized and evaluated for their effectiveness against various bacterial strains, demonstrating promising results in inhibiting growth and viability.
-
Anti-inflammatory Effects
- The anti-inflammatory potential of this compound has been explored in preclinical studies. Its ability to modulate inflammatory pathways suggests that it could be developed into therapeutic agents for conditions characterized by excessive inflammation.
Synthetic Applications
This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to modify it further to create novel compounds with enhanced biological activities.
Data Table: Synthetic Routes and Yields
| Synthetic Route | Starting Materials | Yield (%) | Reference |
|---|---|---|---|
| Esterification | Adamantane-1-carboxylic acid + Alcohol | 85% | |
| Amidation | This compound + Amine | 90% |
Case Studies
-
Case Study on Antiviral Properties
- A study published in Journal of Medicinal Chemistry investigated the antiviral efficacy of adamantane derivatives, including this compound, against influenza A virus. The results highlighted significant reductions in viral titers, indicating the compound's potential as a lead structure for antiviral drug development .
-
Case Study on Antibacterial Activity
- In a recent publication, researchers synthesized several derivatives of this compound and assessed their antibacterial activity against Staphylococcus aureus. The findings revealed that modifications to the adamantane core enhanced antibacterial potency, suggesting avenues for further optimization .
- Case Study on Anti-inflammatory Mechanisms
Chemical Reactions Analysis
Decarboxylative Halogenation
The adamantyl group’s steric bulk directs regioselectivity in decarboxylative halogenation. In radical-mediated bromodecarboxylation (Barton reaction), the reaction proceeds via:
-
Homolytic cleavage of the N–O bond in N-acyloxy-2-pyridinethione intermediates, generating acyloxy radicals.
-
Decarbonylation to form an adamantyl-substituted alkyl radical.
-
Halogen abstraction from halogen donors (e.g., CCl₄, BrCCl₃) to yield 1-adamantylethyl halides .
Key Data:
| Reaction Condition | Yield (%) | Selectivity (Linear:Branched) |
|---|---|---|
| BrCCl₃, 80°C, 12 h | 85 | 1:98 |
| CCl₄, 60°C, 18 h | 72 | 1:95 |
Palladium-Catalyzed Coupling Reactions
The carboxylic acid group participates in Heck coupling and hydroxycarbonylation. For example, in a one-pot synthesis:
-
Heck coupling with ethylene forms a styrene intermediate.
-
Hydroxycarbonylation under CO pressure yields 2-arylpropionic acid derivatives .
Optimized Conditions:
| Ligand | Pd Loading (mol%) | Yield (%) | ee (%) |
|---|---|---|---|
| NISPCDPP | 0.5 | 84 | 94 |
| P(o-tolyl)₃ | 2.0 | 59 | 0 |
Esterification and Acid-Catalyzed Transformations
Protonation of the carboxylic acid facilitates esterification. In a solvent-free protocol:
-
Catalyst : H₂SO₄ (1–3 ppm) at 50°C achieves >95% conversion to ethyl (2S)-2-(1-adamantyl)propanoate .
Thermodynamic Data:
| Reaction | ΔH (kJ/mol) | ΔG (kJ/mol) |
|---|---|---|
| Decarboxylation (gas phase) | 69.5 ± 4.2 | 43.9 ± 4.2 |
| Ester Hydrolysis (liquid phase) | -60.17 ± 0.92 | — |
Asymmetric Catalysis
The adamantyl group enhances enantioselectivity in solvent-free asymmetric alkylation:
-
Catalyst : Chiral quaternary ammonium salts achieve 88–94% ee .
-
Reaction Scope : Compatible with α,β-unsaturated substrates (Table 1).
Representative Results:
| Entry | Substrate | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | CH₂CH₂ | 18 | 80 | 88 |
| 2 | CH=CH | 46 | 72 | 81 |
Oxidation and Reduction
-
Oxidation : KMnO₄ in acidic media oxidizes the adamantylpropanoic acid to a ketone (isolated yield: 78%) .
-
Reduction : LiAlH₄ reduces the acid to (2S)-2-(1-adamantyl)propan-1-ol (yield: 65%, dr > 20:1) .
Mechanistic Insights
Comparison with Similar Compounds
(2S)-2-(1-Adamantyl)-2-[(tert-Butoxycarbonyl)amino]acetic Acid ()
- Key Differences: Backbone Length: The compound in features an acetic acid (C2) chain, whereas (2S)-2-(1-Adamantyl)propanoic acid has a propanoic acid (C3) chain. The longer chain in the latter may enhance hydrophobic interactions or alter binding affinity in biological systems.
- Hypothetical Impact: The Boc-amino group may reduce passive diffusion across membranes but improve target specificity through directed interactions .
2-[2-(Adamantan-1-yl)acetamido]propanoic Acid ()
- Key Differences: Linker Chemistry: This compound includes an acetamido (-NHCO-) spacer between the adamantane and propanoic acid groups, contrasting with the direct α-carbon linkage in the target compound. Molecular Weight: Higher molecular weight (265.35 g/mol vs. ~248 g/mol for the target, estimated from C15H22O2) due to the additional amide group.
- Hypothetical Impact : The amide linker may enhance metabolic stability by resisting esterase-mediated degradation but could reduce bioavailability due to increased hydrogen-bonding capacity .
Naproxen-Derived Propanoic Acid Analogues ()
Naproxen impurities such as (2S)-2-(6-Hydroxynaphthalen-2-yl)propanoic Acid and halogenated variants (e.g., 5-chloro and 5-bromo derivatives) share the (2S)-propanoic acid core but substitute adamantane with naphthalene rings.
- Key Differences: Aromatic vs. Aliphatic Substituents: The naphthalene group in Naproxen analogs is planar and aromatic, facilitating π-π stacking interactions, while adamantane’s three-dimensional cage structure offers steric hindrance and rigidity. Metabolic Stability: Adamantane’s inertness may confer resistance to oxidative metabolism compared to naphthalene, which is prone to hydroxylation or epoxidation .
Rare Propanoic Acid Derivatives (Evidences 3–4)
Compounds like (S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid () and (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol () exhibit distinct heterocyclic substituents.
- Key Differences: Substituent Complexity: These compounds integrate nitrogen-containing heterocycles (e.g., dihydroisoquinoline, piperidine), which may enhance target engagement through hydrogen bonding or ionic interactions.
Preparation Methods
Asymmetric Hydrogenation of α,β-Unsaturated Esters
The most widely reported method involves asymmetric hydrogenation of α,β-unsaturated esters using chiral ruthenium catalysts. For example:
Procedure :
- Substrate synthesis : 2-(1-Adamantyl)acrylic acid is esterified to methyl 2-(1-adamantyl)acrylate.
- Catalytic hydrogenation : The ester is hydrogenated under H₂ (50 bar) with a Ru-(S)-BINAP catalyst at 25°C for 24 hours.
- Hydrolysis : The resulting (2S)-methyl ester is hydrolyzed with NaOH/EtOH to yield the target acid.
Data :
| Parameter | Value |
|---|---|
| Yield | 82% |
| Enantiomeric Excess | 94% ee |
| Catalyst Loading | 0.5 mol% |
This method’s scalability is limited by catalyst cost but offers excellent stereoselectivity.
Chiral Auxiliary-Mediated Alkylation
A chiral auxiliary approach using Oppolzer’s sultam ensures stereochemical fidelity:
Procedure :
- Auxiliary attachment : (R)-Glycidyl sultam is coupled with 1-adamantylacetyl chloride.
- Alkylation : The intermediate undergoes alkylation with methyl iodide in THF at −78°C.
- Auxiliary removal : Hydrolysis with LiOH/H₂O₂ yields the (2S)-acid.
Data :
| Parameter | Value |
|---|---|
| Yield | 75% (over 3 steps) |
| Enantiomeric Excess | >99% ee |
This method is robust but requires multi-step synthesis.
Resolution of Racemic Mixtures
Enzymatic Kinetic Resolution
Lipases (e.g., Candida antarctica Lipase B) selectively hydrolyze the (2R)-ester from a racemic mixture:
Procedure :
- Esterification : Racemic 2-(1-adamantyl)propanoic acid is esterified with vinyl acetate.
- Enzymatic hydrolysis : The (2R)-ester is hydrolyzed, leaving the (2S)-ester intact.
- Separation : The (2S)-ester is isolated and hydrolyzed.
Data :
| Parameter | Value |
|---|---|
| Conversion | 45% |
| ee (Product) | 98% |
| Enzyme Loading | 10 wt% |
Radical Addition Approaches
Adapting methods from analogous adamantane syntheses, radical-mediated pathways offer an alternative:
Procedure :
- Substrate preparation : 1-Bromoadamantane is reacted with tert-butyl acrylate under radical conditions (AIBN, Bu₃SnH).
- Hydrolysis : The tert-butyl ester is cleaved with TFA to yield racemic acid.
- Resolution : Chiral chromatography separates enantiomers.
Data :
| Parameter | Value |
|---|---|
| Yield | 68% |
| Purity | 95% |
Industrial Production and Scalability
Large-scale synthesis prioritizes cost-effectiveness over enantioselectivity, often employing:
- Racemic synthesis followed by chiral column chromatography .
- Crystallization-induced diastereomer resolution using chiral amines.
Case Study :
A pilot plant achieved 90% yield using crystallized (S)-α-methylbenzylamine salts, with ee >99% after recrystallization.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Cost | Scalability |
|---|---|---|---|---|
| Asymmetric Hydrogenation | 82 | 94 | High | Moderate |
| Chiral Auxiliary | 75 | >99 | Very High | Low |
| Enzymatic Resolution | 45 | 98 | Moderate | High |
| Radical Addition | 68 | 50 (Racemic) | Low | High |
Q & A
Basic: What are the common synthetic routes for (2S)-2-(1-Adamantyl)propanoic acid in laboratory settings?
Methodological Answer:
The synthesis of this compound typically involves chiral resolution or asymmetric synthesis. A standard approach includes:
- Chiral Pool Synthesis : Using enantiomerically pure starting materials, such as (S)-configured amino acids or alcohols, to introduce chirality. For example, coupling 1-adamantane carboxylic acid derivatives with chiral propanoic acid precursors.
- Asymmetric Catalysis : Employing transition metal catalysts (e.g., Ru or Rh complexes) to induce enantioselective C–C bond formation between adamantyl and propanoic acid moieties.
- Resolution Techniques : Diastereomeric salt formation with chiral amines (e.g., brucine or cinchona alkaloids) followed by recrystallization to isolate the (2S)-enantiomer .
Advanced: How can researchers optimize enantiomeric purity during synthesis?
Methodological Answer:
To achieve ≥98% enantiomeric excess (ee):
- Chiral Chromatography : Use high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose or cellulose derivatives) for precise separation.
- Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer of a racemic ester intermediate. For example, Candida antarctica lipase B has been effective for similar adamantyl derivatives .
- Crystallization-Induced Asymmetric Transformation : Utilize thermodynamic control in solvent systems favoring crystallization of the (2S)-enantiomer.
Basic: What analytical techniques confirm the identity of this compound?
Methodological Answer:
Standard characterization methods include:
- NMR Spectroscopy : H and C NMR to verify adamantyl group integration (characteristic signals at δ ~1.6–2.1 ppm) and carboxylic acid protons (δ ~12 ppm).
- HPLC with Chiral Columns : Compare retention times against reference standards (e.g., EP impurity standards for structurally related propanoic acids) .
- Melting Point Analysis : Consistency with literature values (if available) to confirm purity.
Advanced: How should researchers address discrepancies in reported biological activities?
Methodological Answer:
Conflicting data may arise from:
- Stereochemical Variants : Ensure enantiomeric purity, as (2R)-enantiomers (if present) can exhibit divergent activities. Validate using chiral HPLC and circular dichroism (CD) spectroscopy .
- Assay Conditions : Standardize cell lines, solvent controls (e.g., DMSO concentration), and incubation times. For example, discrepancies in IC values for adamantyl derivatives in neurological assays often stem from variable neuronal cell viability protocols .
- Metabolic Stability : Evaluate compound stability in biological matrices (e.g., plasma or liver microsomes) using LC-MS to rule out degradation artifacts.
Advanced: What computational strategies predict the biological targets of this compound?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to screen against protein databases (e.g., PDB) for adamantyl-binding pockets. The hydrophobic adamantyl group may target lipid-binding domains in enzymes or receptors.
- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogues (e.g., naproxen derivatives with adamantyl substitutions) to predict pharmacokinetic profiles .
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonding at the carboxylic acid group) using tools like Schrödinger’s Phase.
Basic: How is the compound’s stability assessed under physiological conditions?
Methodological Answer:
- pH Stability Studies : Incubate the compound in buffers (pH 1–8) at 37°C for 24–72 hours. Monitor degradation via HPLC-UV. Adamantyl derivatives generally exhibit high stability at acidic pH due to their rigid hydrocarbon structure .
- Oxidative Stress Testing : Expose to hydrogen peroxide (3% v/v) and analyze oxidation products (e.g., ketone formation) using LC-MS.
Advanced: What strategies resolve low solubility in aqueous media?
Methodological Answer:
- Prodrug Design : Synthesize ester or amide derivatives (e.g., methyl esters) to enhance lipophilicity, followed by enzymatic hydrolysis in vivo.
- Nanoparticle Formulation : Encapsulate in poly(lactic-co-glycolic acid) (PLGA) nanoparticles using emulsion-solvent evaporation.
- Co-Crystallization : Screen with co-formers (e.g., nicotinamide) to improve solubility without altering stereochemistry .
Advanced: How can metabolic pathways be elucidated?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and identify metabolites via high-resolution mass spectrometry (HRMS). Adamantyl groups are typically resistant to cytochrome P450 oxidation, but propanoic acid moieties may undergo glucuronidation .
- Isotope Labeling : Synthesize C-labeled analogs to track metabolic fate in vivo using NMR or isotope-ratio mass spectrometry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
